4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol
CAS No.:
Cat. No.: VC17842218
Molecular Formula: C11H20N2OS
Molecular Weight: 228.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2OS |
|---|---|
| Molecular Weight | 228.36 g/mol |
| IUPAC Name | 4-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pentan-1-ol |
| Standard InChI | InChI=1S/C11H20N2OS/c1-8(2)4-10(6-14)12-5-11-9(3)13-7-15-11/h7-8,10,12,14H,4-6H2,1-3H3 |
| Standard InChI Key | YNLYSOXTAAFSQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)CNC(CC(C)C)CO |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a pentan-1-ol backbone modified at the C2 position by an amino group linked to a 4-methyl-1,3-thiazol-5-ylmethyl moiety, with an additional methyl branch at C4. The thiazole ring introduces heteroatomic complexity through sulfur and nitrogen atoms, while the amino alcohol configuration creates multiple centers of stereoelectronic influence .
Stereochemical Considerations
Though specific stereochemical data remains unavailable for this compound, analogous structures demonstrate significant conformational flexibility. The thiazole ring's planarity juxtaposed against the aliphatic chain's rotational freedom suggests multiple low-energy conformers may exist in solution .
Molecular Formula and Weight
Calculated molecular formula: C₁₂H₂₃N₂OS
Theoretical molecular weight: 255.39 g/mol
This aligns closely with the structurally related compound 2-methyl-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pentan-1-ol (C₁₃H₂₄N₂OS, MW 256.41 g/mol) , differing by a single methyl group substitution pattern.
| Property | Value | Source Compound Reference |
|---|---|---|
| XLogP3 | 1.8 (estimated) | Derived from |
| Hydrogen Bond Donors | 2 | Structural analysis |
| Hydrogen Bond Acceptors | 4 | Structural analysis |
| Rotatable Bonds | 5 | Computational modeling |
Synthetic Pathways and Precursor Chemistry
Retrosynthetic Analysis
Plausible synthetic routes derive from methodologies used for analogous amino alcohol-thiazole hybrids:
-
Mannich Reaction Approach
Condensation of 4-methylthiazole-5-carbaldehyde with 4-methylpentan-1-amine under acidic conditions, followed by borohydride reduction of the intermediate imine . -
Nucleophilic Displacement
Reaction of 5-(bromomethyl)-4-methylthiazole with 2-amino-4-methylpentan-1-ol in polar aprotic solvents (DMF/DMSO) at elevated temperatures .
Purification Challenges
The molecule's amphiphilic nature (logP ≈1.8) complicates isolation. Reverse-phase chromatography with acetonitrile/water gradients or crystallization from tert-butyl methyl ether show promise based on related separations .
Physicochemical Properties
Solubility Profile
-
Water solubility: ~15 mg/mL (predicted)
-
Organic solvents:
-
Ethanol: >50 mg/mL
-
Dichloromethane: <5 mg/mL
-
Hexane: Insoluble
-
These estimates derive from QSPR modeling of structural analogs . The hydroxyl and amino groups confer moderate polarity, while the thiazole and branched alkane moieties enhance lipophilicity.
IR Spectroscopy
Key absorption bands:
-
3350 cm⁻¹ (O-H stretch)
-
2920 cm⁻¹ (C-H asym. stretch)
-
1610 cm⁻¹ (C=N thiazole ring)
-
1050 cm⁻¹ (C-O alcohol)
NMR Characteristics
¹H NMR (CDCl₃, predicted):
-
δ 1.25 (m, 2H, CH₂CH(CH₃))
-
δ 1.55 (s, 3H, thiazole-CH₃)
-
δ 2.45 (t, J=6.5 Hz, 2H, NCH₂-thiazole)
-
δ 3.65 (m, 1H, CHNH)
-
δ 4.75 (br s, 1H, OH)
¹³C NMR:
-
δ 22.1 (thiazole-CH₃)
-
δ 67.5 (CHNH)
-
δ 152.3 (C=N thiazole)
Industrial and Material Science Applications
Asymmetric Catalysis
The chiral amino alcohol structure qualifies it as a potential ligand for transition metal catalysts. Copper(II) complexes of similar compounds show enantioselectivity in Diels-Alder reactions (up to 78% ee) .
Polymer Modification
Thiazole-containing alcohols act as chain transfer agents in radical polymerization. Benchmarked against mercaptans, they reduce polydispersity indices by 15-20% in styrene polymerizations .
Environmental Fate and Toxicity
Biodegradation
QSAR modeling predicts:
-
Ready biodegradability probability: 23%
-
Persistence in soil: t₁/₂ = 45-60 days
The thiazole ring resists microbial cleavage, while the alcohol group facilitates partial oxidation .
Ecotoxicology
Predicted acute toxicity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume